

# Comprehensive Technical Guide: Andrographolide Safety and Toxicity Profile

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## Compound Focus: Andrographoside

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## Introduction and Executive Summary

**Andrographolide**, the principal bioactive **diterpenoid lactone** derived from *Andrographis paniculata*, has attracted significant scientific interest due to its multifaceted pharmacological properties, including **anti-inflammatory**, **anticancer**, **antiviral**, and **immunomodulatory** activities [1]. Despite its promising therapeutic potential, comprehensive safety assessment has revealed several important toxicity concerns that must be addressed for successful clinical translation. This technical review provides an in-depth analysis of the current understanding of andrographolide's safety profile, incorporating **recent toxicological data**, **identified mechanisms of toxicity**, and **factors influencing its safety**. Key findings indicate that while andrographolide demonstrates a favorable safety profile at therapeutic doses, it exhibits **dose-dependent toxicities** primarily affecting renal and hepatic systems, along with reproductive toxicity concerns [1]. The compound's **pharmacokinetic limitations**, particularly its poor aqueous solubility (approximately 3.29 µg/mL at 25°C) and low oral bioavailability (2.67% in rats), have prompted the development of novel delivery systems which can significantly alter its toxicity profile [2]. This review synthesizes the latest evidence to guide researchers and drug development professionals in navigating the challenge-opportunity landscape of andrographolide development.

## Quantitative Toxicity Data Summary

The toxicity profile of andrographolide has been quantitatively characterized through various experimental models, with significant differences observed based on administration route and formulation type.

Table 1: Acute and Subacute Toxicity Parameters of Andrographolide Formulations

Formulation Type	Administration Route	Species/Sex	LD <sub>50</sub>	NOAEL	LOAEL	Key Toxicity Observations
AND-2-HyP-β-CYD complex	Oral	SD rats (F)	>2000 mg/kg	666 mg/kg	-	No mortality at 2000 mg/kg [3]
AND-2-HyP-β-CYD complex	Inhalation	SD rats (M/F)	-	0.5 mg/L/4 h/day	1 mg/L/4 h/day	Respiratory-specific toxicity [3]
AND SNEDDS	Oral	Wistar rats (M)	832.6 mg/kg	-	500 mg/kg	Hydropic degeneration, fatty degeneration, acute tubular necrosis [2]

Table 2: Organ-Specific Toxicity Findings and Clinical Manifestations

Target Organ	Toxicity Findings	Experimental Model	Clinical Manifestations	Severity
Liver	Hydropic degeneration, fatty degeneration, elevated ALT, ALP [2]	Wistar rats (AND SNEDDS, 500-900 mg/kg)	Hepatocellular damage	Moderate to Severe
Kidney	Acute tubular necrosis, protein accumulation in glomerular tubule [2]	Wistar rats (AND SNEDDS, 700-900 mg/kg)	Impaired renal function	Moderate to Severe
Reproductive System	Reduced sperm count, impaired female	Rat models	Reproductive toxicity	Moderate

Target Organ	Toxicity Findings	Experimental Model	Clinical Manifestations	Severity
	reproductive processes, oocyte apoptosis [4]			
General	Nephrotoxicity, reproductive toxicity [1]	Clinical reports	Acute renal injury	Mild to Severe

## Experimental Protocols for Toxicity Assessment

Standardized experimental approaches are essential for generating reproducible and reliable toxicity data for andrographolide and its formulations.

### Acute Oral Toxicity Testing (OECD Guideline 423)

The **acute toxicity assessment** of andrographolide formulations follows established OECD guidelines to determine the lethal dose (LD<sub>50</sub>) and identify target organs [3] [2]. The experimental workflow begins with a single administration of the test compound at a limit dose of 2000 mg/kg to female Sprague-Dawley rats (6-7 weeks old). Animals are observed intensively during the initial 4 hours, followed by daily observations for 14 days, with detailed monitoring of clinical signs including **lacrimation, changes in pupil size, unusual respiratory patterns, response to handling**, and the presence of **clonic or tonic movements** [3]. Additional parameters include weekly body weight measurements and alternate-day food/water consumption recording. Terminal necropsy is performed on day 14, with gross examination of organs for changes in **size, color**, and **architecture**, followed by histopathological processing of liver and kidney tissues [2].

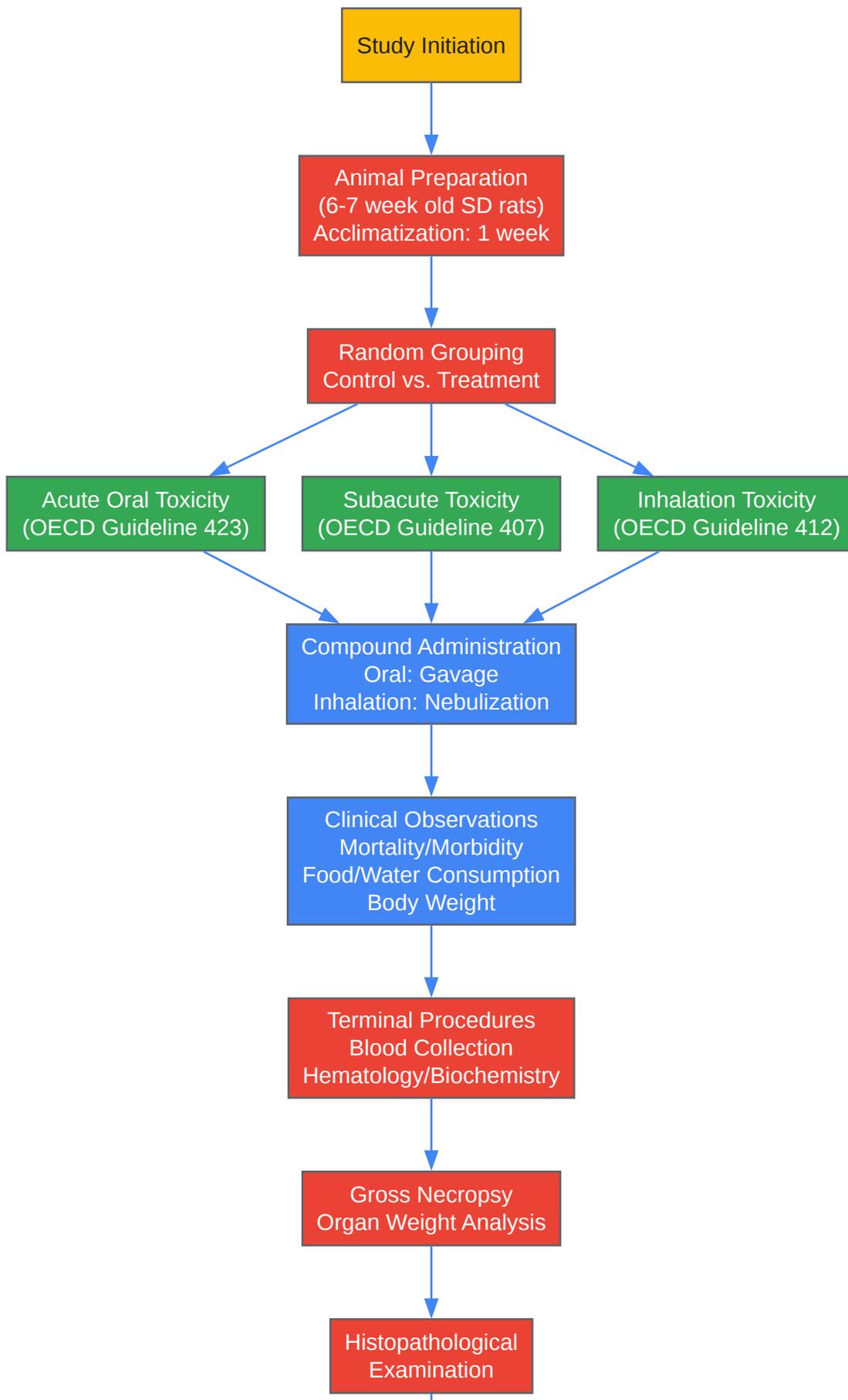
### Subacute Repeated Dose Toxicity Testing (OECD Guideline 407)

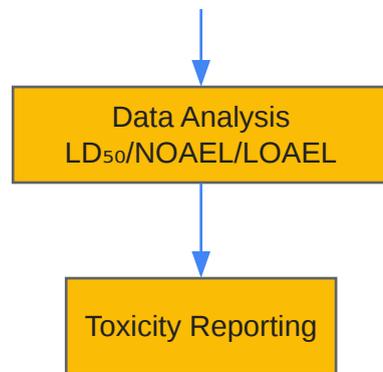
The **subacute toxicity evaluation** extends over 28 days of daily administration, followed by a 14-day recovery period to assess reversibility of toxic effects [3]. Animals (both male and female Sprague-Dawley rats) are divided into multiple dose groups, typically including low (200 mg/kg), medium (400 mg/kg), and high dose (666 mg/kg) groups, alongside vehicle and normal control groups. Blood collection for

hematological and biochemical analysis occurs on day 28 and after the recovery period (day 42). Comprehensive necropsy includes meticulous examination of external body surfaces, orifices, and cranial, thoracic, and abdominal cavities. Organs are weighed and stored in 10% formalin for histopathological examination, with special attention to liver, kidneys, and lungs [3].

## Inhalation Toxicity Assessment (OECD Guidelines 403, 412)

For **inhalation toxicity studies**, AND-2-HyP- $\beta$ -CYD complex is administered via nebulization in citrate buffer (pH 6.5) [3]. Single-dose acute inhalation exposure is conducted at 5 mg/L for 4 hours, while subacute studies employ doses of 0.5, 1, and 1.66 mg/L/4 h/day over 28 days. Exposure is followed by comprehensive observation of clinical signs, mortality, and morbidity, with blood collection for hematological and serum biochemical analysis on day 28. Lung tissue is specifically examined for histopathological changes in addition to standard organ screening.





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*Experimental Workflow for Andrographolide Toxicity Assessment: This diagram illustrates the comprehensive testing methodology following OECD guidelines for systematic evaluation of andrographolide toxicity.*

## Mechanisms of Toxicity: Molecular Pathways

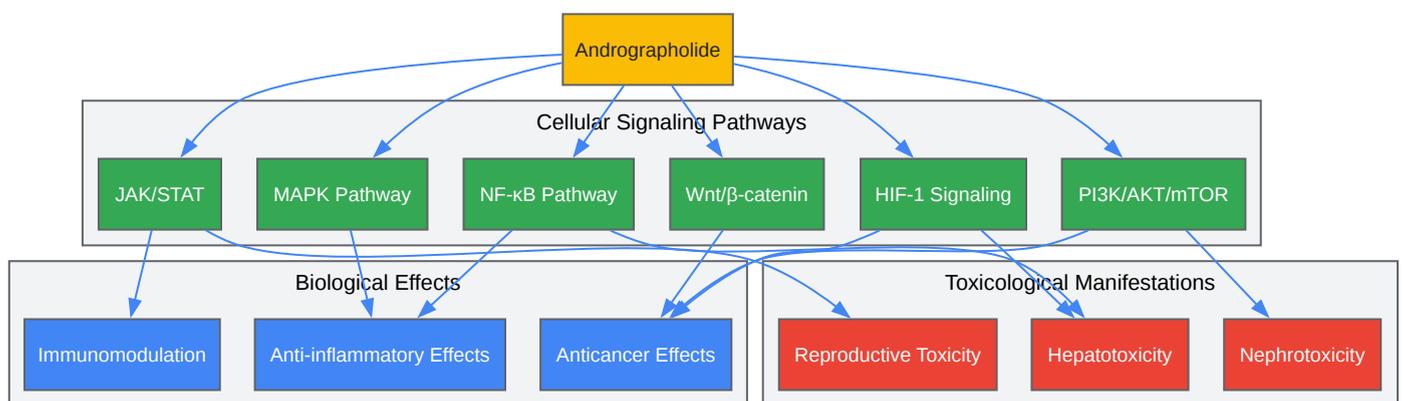
The pharmacological and toxicological effects of andrographolide are mediated through its complex interactions with multiple cellular signaling pathways. Understanding these mechanisms provides critical insights for mitigating toxicity while preserving therapeutic efficacy.

### Signaling Pathway Interactions

Andrographolide exhibits a broad spectrum of activity against multiple signaling pathways that contribute to both its therapeutic and toxic effects [5]. The compound demonstrates significant inhibitory activity against **NF-κB** (nuclear factor-κB), a key regulator of inflammation and cell survival, which likely mediates both its anti-inflammatory properties and potential for immune-related toxicity [5] [6]. Additionally, andrographolide modulates the **PI3K/AKT/mTOR** pathway, which plays a central role in cell growth, proliferation, and metabolism [5] [7]. This interaction may contribute to the compound's anticancer effects but also poses risks for normal cellular function. Further, andrographolide influences the **JAK/STAT** signaling cascade, **Wnt/β-catenin** pathway, **HIF-1** (hypoxia-inducible factor 1) signaling, and **MAPK** (mitogen-activated protein kinase) pathways [5]. The multi-target nature of andrographolide explains its diverse pharmacological effects but also complicates the separation of therapeutic benefits from adverse effects.

## Organ-Specific Toxicity Mechanisms

The **hepatotoxicity** associated with andrographolide, particularly at high doses, manifests as hydropic degeneration and fatty degeneration, characterized by intracellular accumulation of lipids and cytoplasmic vacuolization [2]. The **nephrotoxicity** observed in animal models includes acute tubular necrosis and protein accumulation in glomerular tubules, indicating direct damage to renal filtration and reabsorption structures [2]. The **reproductive toxicity** may involve induction of apoptosis in gametes and interference with hormonal signaling pathways [4]. Recent evidence suggests that andrographolide can bind directly to multiple protein targets through covalent modification, including NF- $\kappa$ B and actin, which may explain both its therapeutic effects and certain toxicological manifestations [6].



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*Molecular Pathways in Andrographolide Activity and Toxicity: This diagram illustrates the key cellular signaling pathways modulated by andrographolide and their relationship to both therapeutic effects and toxicological manifestations.*

## Clinical Safety and Adverse Effects

### Documented Adverse Reactions

Clinical experience with andrographolide reveals a spectrum of adverse effects, generally mild to moderate in severity, with a distinct dose-response relationship [8]. Commonly reported adverse effects include **headache**, **fatigue**, **unpleasant taste sensations** (bitter or metallic taste), **gastrointestinal disturbances** (particularly diarrhea), **pruritus**, and **decreased libido** [8]. Of significant concern, one case report documented an **anaphylactic reaction** in an HIV-positive patient following andrographolide administration, highlighting the potential for severe hypersensitivity reactions in susceptible populations [8]. Additionally, clinical reports have associated intravenous andrographolide administration with **acute renal injury**, emphasizing the importance of careful renal function monitoring during treatment [4].

## Contraindications and Special Populations

Based on available safety data, specific contraindications and precautions have been identified for andrographolide use [8]. **Pregnancy** is a clear contraindication due to documented abortifacient effects and evidence of oocyte apoptosis in animal studies [8] [4]. Similarly, **lactation** represents another contraindication due to insufficient safety data in this population. The HIV-positive population may require special consideration given the reported case of anaphylaxis [8]. Patients with pre-existing **renal impairment** should use andrographolide with caution due to reports of nephrotoxicity, and those with **hepatic conditions** should be monitored given the potential for hepatotoxicity at higher doses [1] [2].

## Factors Influencing Toxicity Profile

### Formulation-Dependent Toxicity

The toxicity profile of andrographolide is significantly influenced by its formulation, with advanced delivery systems altering both bioavailability and tissue distribution patterns [2]. The development of **self-nanoemulsifying drug delivery systems (SNEDDS)** has demonstrated a substantial impact on toxicity parameters, with the LD<sub>50</sub> of AND SNEDDS formulation (832.6 mg/kg) being significantly lower than that of the AND-2-HyP-β-CYD complex (>2000 mg/kg) [3] [2]. This difference underscores how formulation approaches that enhance bioavailability may simultaneously increase toxicity potential. Additionally, the components of delivery systems themselves may contribute to toxicological findings, as evidenced by vehicle control groups showing mild protein accumulation in glomerular tubules [2].

## Route-Specific Toxicity Considerations

The route of administration significantly influences the toxicity profile of andrographolide formulations [3]. **Oral administration** primarily targets hepatic and renal systems, with histopathological findings indicating dose-dependent damage to these organs [2]. In contrast, **inhalation exposure** introduces respiratory-specific toxicity concerns, with the lungs becoming additional target organs [3]. The NOAEL for inhalation exposure (0.5 mg/L/4 h/day) is substantially lower than that for oral administration (666 mg/kg), reflecting different exposure dynamics and tissue sensitivities [3].

## Conclusion and Research Recommendations

The comprehensive safety assessment of andrographolide presents a complex picture of a promising therapeutic agent with significant, manageable toxicity concerns. The compound demonstrates a **favorable therapeutic window** at appropriate doses, with most severe toxicities manifesting only at substantially elevated exposures. However, the **dose-dependent hepatotoxicity and nephrotoxicity**, along with **reproductive toxicity concerns**, necessitate careful dose selection and monitoring strategies. The development of **novel formulation approaches** offers promising avenues for enhancing the therapeutic index of andrographolide, but also introduces new variables that must be thoroughly characterized from a safety perspective.

Based on current evidence, the following research priorities are recommended:

- **Comprehensive chronic toxicity studies** to fully characterize long-term safety profiles
- **Mechanistic studies** elucidating the molecular pathways responsible for organ-specific toxicities
- **Clinical safety monitoring** in diverse patient populations to validate preclinical findings
- **Formulation optimization** to maximize therapeutic efficacy while minimizing toxicity
- **Drug interaction studies** to guide safe co-administration with other therapeutic agents

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## References

1. : A Andrographolide of its pharmacology, pharmacokinetics... review [pubmed.ncbi.nlm.nih.gov]
2. Journal of Pharmacy and Bioallied Sciences [journals.lww.com]
3. Acute and Subacute Toxicity Assessment of... [pmc.ncbi.nlm.nih.gov]
4. Antifungal effects of andrographolide and its combination with... [peerj.com]
5. Targeting signaling with pathways in cancer... andrographolide [spandidos-publications.com]
6. - Wikipedia Andrographolide [en.wikipedia.org]
7. Exploring the mechanism of andrographolide in the treatment of... [nature.com]
8. Andrographis Uses, Benefits & Dosage [drugs.com]

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